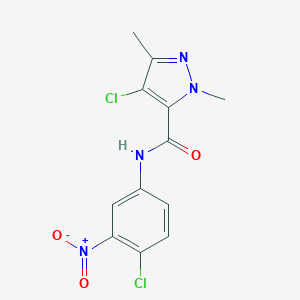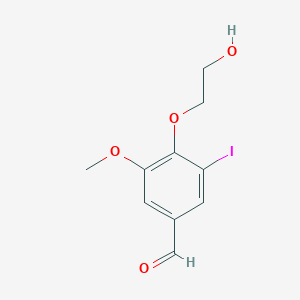![molecular formula C15H16Cl2N4O2 B451332 2-(2,4-DICHLOROPHENOXY)-N'~1~-[(E)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B451332.png)
2-(2,4-DICHLOROPHENOXY)-N'~1~-[(E)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dichlorophenoxy)-N’-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]acetohydrazide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound features a dichlorophenoxy group and a pyrazole moiety, making it a versatile molecule with unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N’-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]acetohydrazide typically involves the following steps:
Formation of the Hydrazide: The initial step involves the reaction of 2,4-dichlorophenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide.
Condensation Reaction: The hydrazide is then reacted with 1-ethyl-3-methyl-4-formylpyrazole under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol, to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,4-dichlorophenoxy)-N’-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2,4-dichlorophenoxy)-N’-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(2,4-dichlorophenoxy)-N’-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]acetohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in cellular processes, such as DNA synthesis and protein expression.
Pathways: It modulates signaling pathways related to inflammation and cell proliferation, leading to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
- 2-(2,4-dichlorophenoxy)propionic acid
- 2,4-dichlorophenoxyacetic acid
Uniqueness
2-(2,4-dichlorophenoxy)-N’-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]acetohydrazide stands out due to its unique combination of a dichlorophenoxy group and a pyrazole moiety, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C15H16Cl2N4O2 |
|---|---|
Molekulargewicht |
355.2g/mol |
IUPAC-Name |
2-(2,4-dichlorophenoxy)-N-[(E)-(1-ethyl-3-methylpyrazol-4-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H16Cl2N4O2/c1-3-21-8-11(10(2)20-21)7-18-19-15(22)9-23-14-5-4-12(16)6-13(14)17/h4-8H,3,9H2,1-2H3,(H,19,22)/b18-7+ |
InChI-Schlüssel |
NRCKOLWIYQQNSU-CNHKJKLMSA-N |
Isomerische SMILES |
CCN1C=C(C(=N1)C)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
SMILES |
CCN1C=C(C(=N1)C)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Kanonische SMILES |
CCN1C=C(C(=N1)C)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-chloro-N-{4-[(1E)-1-{2-[(4-fluorophenyl)carbonyl]hydrazinylidene}ethyl]phenyl}thiophene-2-carboxamide](/img/structure/B451254.png)
![1-[(4-Bromobenzoyl)amino]-3-butylurea](/img/structure/B451255.png)
![N-(4-METHOXY-2-METHYLPHENYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE](/img/structure/B451258.png)

![N-(2,3-dichlorophenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B451260.png)

![4-Isopropyl 2-methyl 5-{[(4-chlorophenyl)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B451262.png)
![2-{2-[2-(aminocarbonyl)carbohydrazonoyl]phenoxy}-N-benzylacetamide](/img/structure/B451264.png)
![Methyl 5-[(4-methoxyanilino)carbonyl]-4-methyl-2-[(2-methyl-3-furoyl)amino]thiophene-3-carboxylate](/img/structure/B451266.png)
![Methyl 4-(4-fluorophenyl)-2-[(3-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B451267.png)
![Ethyl 2-[(3,4-dimethoxybenzoyl)amino]-5-isopropyl-3-thiophenecarboxylate](/img/structure/B451268.png)

